6-Sulfonicotinic acid

Description

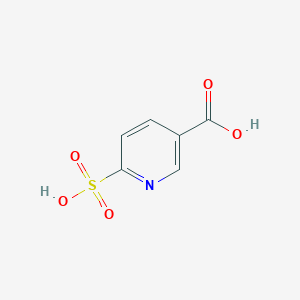

Structure

3D Structure

Properties

IUPAC Name |

6-sulfopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGALTBEUGHZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376517 | |

| Record name | 6-Sulfonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-03-2 | |

| Record name | 6-Sulfonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Sulfonicotinic Acid

Conventional and Novel Synthesis Routes to 6-Sulfonicotinic Acid

Direct synthesis of this compound and its analogs often requires forcing conditions or specialized starting materials. The sulfonation of pyridine (B92270) itself is notably more challenging than that of benzene (B151609). wikipedia.org

A conventional approach for a related compound, 2-hydroxy-5-sulfonicotinic acid, involves the direct sulfonation of a nicotinic acid precursor at high temperatures. In a process detailed for industrial-scale synthesis, 2-hydroxynicotinic acid is treated with 30% oleum (B3057394). The reaction mixture is heated to 140°C and maintained for 12 hours to yield the desired sulfonated product. googleapis.com

| Reactant | Reagent | Temperature | Time | Product |

| 2-Hydroxynicotinic Acid (27 kg) | 30% Oleum (58.1 kg) | 140°C | 12 hrs | 2-Hydroxy-5-sulfonicotinic acid |

| A scalable synthesis protocol for a sulfonated nicotinic acid derivative as described in patent literature. googleapis.com |

Attempts to directly synthesize metal-organic frameworks (MOFs) using this compound as a building block have been reported to fail, suggesting that the compound may be challenging to prepare and isolate in a form suitable for direct use in such syntheses. acs.orgusf.eduacs.org This difficulty necessitates the development of alternative, often indirect, synthetic pathways.

Novel routes may involve starting from pyridine derivatives where the sulfonic acid group is already in place. For instance, 2-chloropyridine-6-sulfonic acid has been synthesized from N-fluoro-2-chloropyridinium-6-sulfonate, providing a key intermediate that could potentially be converted to this compound through subsequent chemical transformations. prepchem.com Another related compound, 5-nitropyridine-2-sulfonic acid, can be formed in a two-step reaction from 3-nitropyridine. researchgate.net

Postsynthetic Modification Approaches for Introducing Sulfonic Acid Functionality

Given the challenges of direct synthesis, postsynthetic modification (PSM) of pre-functionalized nicotinic acid scaffolds represents a powerful alternative for introducing sulfonic acid groups. This approach can be broadly divided into oxidative strategies and functionalization reactions.

A prominent example of an oxidative strategy is the conversion of a thiol (-SH) group to a sulfonic acid (-SO₃H) group. This transformation has been successfully demonstrated within the structure of a metal-organic framework (MOF).

In this approach, a heterometallic MOF was first constructed using 6-mercaptopyridine-3-carboxylic acid (H₂L¹) as the organic linker. acs.orgresearchgate.net The resulting framework, denoted as 1-SH-a , contains accessible thiol groups. Subsequent treatment of this material with hydrogen peroxide (H₂O₂) in a tetrahydrofuran (B95107) (THF) solution oxidizes the thiol moieties to sulfonic acid groups. usf.edu This process yields the target MOF, 1-SO₃H , which incorporates this compound (H₂L²) as its linker, a structure that could not be obtained by direct synthesis. acs.orgusf.edu The success of this postsynthetic oxidation highlights a viable, albeit indirect, route to the this compound scaffold. researchgate.net

Functionalization at the 6-position of the nicotinic acid scaffold is a key strategy for introducing a variety of chemical groups. This is often achieved via nucleophilic aromatic substitution (SNAr) reactions starting with a 6-halonicotinic acid derivative, typically 6-chloronicotinic acid. acs.orgunimi.it

To facilitate these reactions, the carboxylic acid group is often protected, for example, as a methyl ester. The reaction of methyl 6-chloronicotinate with various nucleophiles, such as phenols or thiophenols, in the presence of a base like triethylamine (B128534) (NEt₃), allows for the introduction of new functionalities at the 6-position. acs.orgunimi.it While these specific examples lead to ether and thioether linkages, the methodology establishes a clear pathway for introducing a sulfur-containing nucleophile, which could then be oxidized to the target sulfonic acid in a subsequent step. This multi-step approach, combining scaffold functionalization with a later oxidative step, provides a versatile platform for synthesizing complex nicotinic acid derivatives. acs.org

Scalable Synthetic Protocols and Process Optimization for this compound Intermediates

The development of scalable synthetic protocols is crucial for the practical application of chemical compounds. For sulfonated nicotinic acids, methods detailed in patent literature often provide insights into industrially viable processes. The synthesis of 2-hydroxy-5-sulfonicotinic acid from 2-hydroxynicotinic acid and oleum is one such example, where kilogram quantities of starting material are processed in a single batch. googleapis.com Such a procedure, despite its harsh conditions, is designed for large-scale production.

For more complex structures, scalability often favors simple, one-pot procedures that minimize intermediate purification steps. nih.gov The synthesis of functionalized nicotinic acid derivatives often involves protecting group chemistry and multiple transformations, which can complicate scaling up. acs.orgunimi.it However, innovative approaches using green solvents like Cyrene® have been shown to reduce reaction times and avoid tedious purification, which are advantageous features for process optimization. unimi.it The synthesis of key intermediates, such as 2-chloropyridine-6-sulfonic acid, provides building blocks that can be produced on a larger scale and then diversified, representing another strategy for efficient production. prepchem.com

Mechanistic Investigations of this compound Formation Pathways

The formation of sulfonicotinic acids via direct sulfonation is governed by the principles of electrophilic aromatic substitution (SEAr) on a heteroaromatic ring. The pyridine ring is electron-deficient compared to benzene, making it less reactive towards electrophiles, and sulfonation is particularly difficult. wikipedia.org The reaction often requires high temperatures and the use of a catalyst, such as mercury(II) sulfate (B86663), to proceed, typically yielding the pyridine-3-sulfonic acid isomer. wikipedia.orgresearchgate.net

Computational studies on the sulfonation of arenes with sulfur trioxide (SO₃) have challenged the conventionally depicted mechanism involving a single SO₃ molecule and a Wheland intermediate. acs.org Theoretical calculations suggest that in nonpolar media, the mechanism is more likely to be a concerted process or one that involves two molecules of SO₃ attacking the aromatic ring in a single transition state. acs.org While these studies focus on benzene and naphthalene, the fundamental insights are relevant to the sulfonation of pyridine derivatives. The high energy barrier for the reaction with a single SO₃ molecule helps explain the harsh conditions required for the sulfonation of the already deactivated nicotinic acid ring. acs.org

In postsynthetic oxidation pathways, the mechanism involves the direct oxidation of a sulfur-containing functional group. For the conversion of 6-mercaptopyridine-3-carboxylic acid to this compound using H₂O₂, the mechanism is a standard oxidation of a thiol to a sulfonic acid, proceeding through sulfenic and sulfinic acid intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Sulfonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 6-sulfonicotinic acid. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecule's connectivity can be constructed.

In a typical ¹H NMR spectrum of a related compound, 6-hydroxynicotinic acid, recorded in D₂O, distinct signals corresponding to the protons on the pyridine (B92270) ring are observed. hmdb.ca For this compound, one would expect to see signals for the three aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the carboxylic acid and the sulfonic acid groups. The specific solvent used can also influence the chemical shifts. washington.edusigmaaldrich.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carboxylic acid group are diagnostic. For instance, in a related structure, p-toluenesulfonic acid, the aromatic carbons exhibit characteristic chemical shifts. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 9.0 | d | ~2-3 |

| H-4 | 8.0 - 8.5 | dd | ~8-9, ~2-3 |

| H-5 | 7.5 - 8.0 | d | ~8-9 |

| C-2 | 150 - 155 | - | - |

| C-3 | 125 - 130 | - | - |

| C-4 | 140 - 145 | - | - |

| C-5 | 120 - 125 | - | - |

| C-6 | 155 - 160 | - | - |

| COOH | 165 - 170 | - | - |

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound. upi.eduresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. upi.edu A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. libretexts.org The C=O stretch of the carboxylic acid will give a strong absorption band typically between 1760-1690 cm⁻¹. libretexts.org The in-ring C-C stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region. libretexts.org Furthermore, characteristic vibrations for the sulfonic acid group, specifically the S=O and S-O stretching modes, will be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of this compound are expected to produce strong signals in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Intensity |

| O-H (Carboxylic Acid) | Stretch | 3300-2500 (broad) | Weak |

| C-H (Aromatic) | Stretch | 3100-3000 | Strong |

| C=O (Carboxylic Acid) | Stretch | 1760-1690 (strong) | Medium |

| C=C, C=N (Aromatic) | Stretch | 1600-1450 | Strong |

| S=O (Sulfonic Acid) | Asymmetric Stretch | ~1350 | Medium |

| S=O (Sulfonic Acid) | Symmetric Stretch | ~1175 | Strong |

| C-O (Carboxylic Acid) | Stretch | 1320-1210 | Medium |

| S-O (Sulfonic Acid) | Stretch | ~1050 | Medium |

| C-H (Aromatic) | Out-of-plane bend | 900-675 | Weak |

Note: These are typical frequency ranges and intensities. The exact values can be influenced by the molecular environment and physical state of the sample. libretexts.orgspecac.commdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the aromatic pyridine ring conjugated with the carboxylic acid and sulfonic acid groups gives rise to characteristic absorption bands. oecd.orgupi.edu One would anticipate π → π* transitions, which are typically observed for aromatic systems. The position and intensity of the absorption maxima can be influenced by the solvent polarity and pH. upi.eduresearchgate.net

While many aromatic compounds exhibit fluorescence, the fluorescence properties of this compound are not extensively documented. However, studies on similar molecules, such as coumarin-6-sulfonyl derivatives and various pterins, indicate that the presence of a sulfonyl group can influence fluorescence quantum yields and lifetimes. nih.govrsc.org The fluorescence of this compound, if present, would likely be dependent on pH and the surrounding environment. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. spectralworks.comcopernicus.orgmdpi.com This technique allows for the unambiguous confirmation of the molecular formula by providing a highly accurate mass measurement.

X-ray Diffraction (XRD) for Single-Crystal and Powder Diffraction Structural Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Single-crystal XRD analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. This technique has been successfully applied to study the structures of related compounds. dp.technih.gov

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples, providing information about the crystal system and unit cell parameters. researchgate.net It is also a valuable tool for identifying the crystalline phases of the material.

Complementary Spectroscopic Techniques in the Analysis of this compound Derivatives

The spectroscopic analysis of derivatives of this compound can provide further insights into structure-property relationships. For instance, the synthesis and spectroscopic characterization of N-substituted-6-acylbenzothiazolone derivatives have been reported, where UV-vis spectroscopy was used to determine their acid dissociation constants. nih.govresearchgate.net Similarly, the spectroscopic analysis of coumarin (B35378) derivatives, which also contain sulfonyl groups, has been conducted using a combination of IR, Raman, NMR, and UV-Vis techniques to understand their electronic structure and photophysical properties. researchgate.net These studies on related compounds highlight the power of a multi-technique spectroscopic approach in characterizing complex organic molecules.

Computational and Theoretical Chemistry of 6 Sulfonicotinic Acid

Quantum Chemical Investigations on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic nature of molecules. These calculations can predict molecular geometry, charge distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for determining the ground-state properties of molecules like 6-sulfonicotinic acid. DFT calculations are typically performed using a combination of a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)). rsc.orgnih.gov

For this compound, DFT would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely show a planar pyridine (B92270) ring, with the sulfonic and carboxylic acid groups exhibiting specific orientations due to electronic and steric effects. The strong electron-withdrawing nature of the sulfonic acid group is known to significantly influence the electronic properties and acidity of related compounds. mdpi.comacs.org

DFT calculations also provide insights into the electronic structure through the analysis of Mulliken atomic charges and molecular orbitals. The distribution of charges reveals the most electropositive and electronegative sites, which is crucial for predicting intermolecular interactions. For instance, in related sulfonated compounds, the proton of the sulfonic acid group is highly acidic, a property that can be quantified through computational analysis. researchgate.net

Table 1: Predicted Ground State Properties of this compound (Based on DFT Studies of Analogous Compounds)

| Property | Predicted Value/Description | Basis of Prediction |

| Optimized Geometry | ||

| C-S Bond Length | ~1.78 Å | DFT studies on benzenesulfonic acids. mdpi.com |

| S=O Bond Length | ~1.45 Å | DFT studies on benzenesulfonic acids. mdpi.com |

| C-C(OOH) Bond Length | ~1.50 Å | DFT studies on nicotinic acid derivatives. |

| Electronic Properties | ||

| Dipole Moment | High, due to polar SO₃H and COOH groups. | General principles and calculations on polar molecules. unt.edu |

| HOMO Energy | Localized on the pyridine ring and oxygen atoms. | DFT studies on functionalized pyridines. nih.gov |

| LUMO Energy | Localized on the pyridine ring and SO₃H group. | DFT studies on functionalized pyridines. nih.gov |

| Mulliken Charge on S | Highly positive. | DFT analysis of sulfonated compounds. researchgate.net |

| Mulliken Charge on N | Negative, indicating a site for protonation. | DFT analysis of pyridine derivatives. rsc.org |

This interactive table is based on data extrapolated from computational studies on structurally similar molecules. The values are illustrative of what would be expected for this compound.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization, offering higher accuracy than DFT for certain properties, albeit at a greater computational expense. rsc.org These methods are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are critical.

For this compound, high-accuracy ab initio calculations could be employed to precisely determine its gas-phase acidity and to study the potential energy surfaces of its various conformers and isomers. nih.govmdpi.com For example, studies on related systems like sulfinic acid and its isomers have utilized ab initio methods to determine relative stabilities and isomerization barriers. rsc.org Such calculations would clarify the energetic landscape of this compound, including the rotational barriers of the carboxylic and sulfonic acid groups.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the physical movements of atoms and molecules over time. nih.gov MD simulations are essential for understanding the conformational flexibility of this compound and its interactions with a solvent, typically water.

An MD simulation would reveal the accessible conformations of the molecule in solution, showing how the functional groups rotate and how the molecule flexes. Crucially, it would model the solvation shell around the molecule. Given the polar and hydrogen-bonding nature of the sulfonic and carboxylic acid groups, as well as the pyridine nitrogen, strong interactions with water molecules are expected. MD simulations can map the radial distribution functions of water around these key sites, showing highly structured hydration layers. mdpi.com This is particularly important for understanding how the molecule behaves in a biological or chemical system where solvation plays a key role.

Computational Modeling of Intermolecular Interactions and Self-Assembly

The functional groups on this compound make it a prime candidate for forming complex intermolecular structures through self-assembly. The sulfonic acid group is a strong hydrogen bond donor, the carboxylic acid group can act as both a donor and acceptor, and the pyridine nitrogen is a hydrogen bond acceptor.

Theoretical Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods are highly effective at predicting spectroscopic properties, which can then be used to interpret experimental data. For this compound, DFT calculations can predict its vibrational (Infrared and Raman) spectra. nih.govresearchgate.net

By calculating the harmonic frequencies, a theoretical spectrum can be generated. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved (e.g., S=O stretching, C-H bending, ring breathing modes). This theoretical assignment is invaluable for interpreting experimental IR and Raman spectra. Studies on pyridine-3-sulfonic acid have successfully used this approach, showing good agreement between calculated and observed vibrational wavenumbers. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound (cm⁻¹) (Based on data for Pyridine-3-Sulfonic Acid)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment |

| O-H Stretch (Carboxylic) | 3000 - 3100 | Stretching of the carboxylic acid hydroxyl group. |

| C-H Stretch (Ring) | 3050 - 3150 | Stretching of C-H bonds on the pyridine ring. |

| C=O Stretch | 1700 - 1750 | Stretching of the carbonyl group. |

| Ring Stretching | 1400 - 1650 | C=C and C=N stretching vibrations within the pyridine ring. researchgate.net |

| S=O Asymmetric Stretch | 1350 - 1400 | Asymmetric stretching of the S=O bonds. |

| S=O Symmetric Stretch | 1150 - 1200 | Symmetric stretching of the S=O bonds. researchgate.net |

| Ring Breathing | 990 - 1030 | Symmetric expansion and contraction of the pyridine ring. researchgate.net |

| SO₂ Scissoring | 520 - 600 | Scissoring deformation of the SO₂ group. researchgate.net |

This interactive table presents predicted vibrational frequencies based on published data for pyridine-3-sulfonic acid and general ranges for functional groups. The exact values for this compound would require specific calculations.

Development and Application of Computational Models for Sulfonic Acid Systems

The study of this compound falls within the broader context of developing computational models for sulfonic acid systems. These models are crucial in materials science, particularly for designing proton exchange membranes (PEMs) for fuel cells. researchgate.net Computational studies on sulfonated polymers investigate how the structure of the polymer backbone and the concentration of sulfonic acid groups affect hydration, proton dissociation, and proton conductivity. rsc.orgacs.org

These models often combine quantum mechanics (to understand the fundamental acid dissociation) with molecular dynamics (to simulate the larger-scale morphology and water transport). The insights gained from studying a small molecule like this compound—such as its acidity, hydration properties, and intermolecular interactions—can contribute to the development of more accurate and predictive models for these complex and technologically important materials.

Coordination Chemistry of 6 Sulfonicotinic Acid

Ligand Design Principles and Coordination Modes of 6-Sulfonicotinic Acid with Metal Ions

This compound, also known as H2L2, is a bifunctional ligand featuring both a carboxylate group and a sulfonate group, in addition to the nitrogen atom of the pyridine (B92270) ring. This arrangement of donor atoms allows for diverse coordination behaviors with metal ions. The design principles behind using this compound in coordination chemistry are centered on the hard and soft acid-base (HSAB) theory. The sulfonate group, being a hard base, shows a strong affinity for hard Lewis acids like Zr(IV), Cu(II), Ni(II), and Fe(II). unt.eduusf.edu In contrast, the corresponding thiol group (in 6-mercaptopyridine-3-carboxylic acid) is a soft base and preferentially coordinates with soft Lewis acids such as Cu(I), Ag(I), and Au(III). unt.eduusf.edu

The coordination modes of this compound can be complex and are influenced by the reaction conditions and the nature of the metal ion. The carboxylate and sulfonate groups can act as bridging ligands, connecting multiple metal centers to form extended structures like coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom in the pyridine ring can also participate in coordination, further increasing the dimensionality of the resulting framework. The presence of multiple potential coordination sites allows for the formation of intricate supramolecular assemblies. rsc.orgwikipedia.org

Synthesis and Characterization of Metal-6-Sulfonicotinic Acid Complexes

The synthesis of metal complexes with this compound can be challenging. Direct synthesis attempts by reacting metal salts like Zr(IV) and Cu(II) with this compound have been reported to be unsuccessful in some cases. unt.eduepa.gov A more successful and widely used method is the postsynthetic modification (PSM) of a pre-existing framework. unt.eduusf.edu This often involves the oxidation of a corresponding thiol-functionalized ligand within a stable MOF structure. unt.educhemrxiv.org

For instance, a heterometallic MOF, [Zr6(μ3-OH)8(OH)8][Cu4I(L1)4]2 (where H2L1 is 6-mercaptopyridine-3-carboxylic acid), was successfully oxidized to form [Zr6(μ3-OH)8(OH)8][(Cu0.44ICu0.56II(OH)0.56)4(L2)4]2 (where H2L2 is this compound). unt.eduosti.gov This postsynthetic oxidation is often carried out using an oxidizing agent like hydrogen peroxide (H2O2). unt.eduusf.edu

The characterization of the resulting metal-6-sulfonicotinic acid complexes involves a variety of analytical techniques. These methods are crucial for confirming the structure, composition, and properties of the newly formed materials.

Common Characterization Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the ligand and the complex, and to confirm the coordination of the carboxylate and sulfonate groups to the metal centers. sysrevpharm.orgbhu.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the ligand and to confirm the structural integrity of the ligand after complexation. unt.edu

Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity of the coordination compounds and to monitor the structural changes during postsynthetic modification. unt.edu

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the complexes. nih.govbiointerfaceresearch.com

Elemental Analysis: To determine the elemental composition of the synthesized complexes. bhu.ac.inmdpi.com

UV-Vis Spectroscopy: To study the electronic properties of the complexes. sysrevpharm.orgbiointerfaceresearch.com

Integration of this compound in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a valuable building block for the construction of MOFs and coordination polymers due to its ability to link metal centers into robust, porous structures. The sulfonic acid functionality can impart unique properties to these materials, such as improved proton conductivity and catalytic activity. chemrxiv.org

Postsynthetic modification (PSM) is a powerful strategy for introducing functional groups into MOFs that may not be stable under the initial solvothermal synthesis conditions. usf.edu The generation of sulfonic acid groups within a MOF is often achieved by the oxidation of a more stable precursor, such as a thiol (-SH) or sulfide (B99878) group. chemrxiv.orgrsc.org

A notable example is the transformation of a thiol-functionalized UiO-66 MOF, UiO-66-(SH)2, into a sulfonic acid-tagged version, UiO-66-(SO3H)2, through postsynthetic oxidation. chemrxiv.orgchemrxiv.org This method allows for the creation of highly functionalized MOFs that would be difficult to synthesize directly. unt.edu The oxidation process must be carefully controlled to prevent the collapse of the MOF structure. chemrxiv.orgchemrxiv.org The use of a mixed-linker strategy, where the functionalized linker is diluted with a non-functionalized linker like terephthalic acid, has been shown to enhance the structural stability of the MOF during oxidation. chemrxiv.orgchemrxiv.org

The conversion of 6-mercaptopyridine-3-carboxylic acid to this compound within a heterometallic Zr-based MOF is another key example. unt.eduosti.gov The robust primary nodes of the MOF, [Zr6(μ3-OH)8(OH)8]8+, help to stabilize the entire framework during the oxidation of the secondary copper-thiolate nodes. unt.edu

The introduction of sulfonic acid groups can have a significant impact on the topology and stability of MOFs. The bulky nature of the sulfonate group can influence the packing of the ligands and the resulting pore structure of the framework.

Electronic and Geometric Structure of this compound Coordination Compounds

The electronic and geometric structure of coordination compounds containing this compound dictates their physical and chemical properties. The coordination geometry around the metal center is determined by the coordination number and the nature of the ligand. britannica.comlibretexts.org Common geometries for coordination compounds include octahedral, tetrahedral, and square planar. britannica.comuomustansiriyah.edu.iqlibretexts.org

The table below summarizes the structural details of a representative MOF before and after the incorporation of this compound via postsynthetic oxidation.

| Property | Before Oxidation (1-SH-a) | After Oxidation (1-SO3H) |

| Ligand | 6-mercaptopyridine-3-carboxylic acid (H2L1) | This compound (H2L2) |

| Formula | [Zr6(μ3-OH)8(OH)8][CuI4(L1)4]2 | [Zr6(μ3-OH)8(OH)8][(CuI0.44CuII0.56(OH)0.56)4(L2)4]2 |

| Primary Node | [Zr6(μ3-OH)8(OH)8]8+ | [Zr6(μ3-OH)8(OH)8]8+ |

| Secondary Node | [CuI4(L1)4]4- | [(CuI0.44CuII0.56(OH)0.56)4(L2)4] |

| Data sourced from references unt.eduosti.gov. |

Supramolecular Assembly and Functional Material Design Utilizing this compound Ligands

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. wikipedia.org this compound is an excellent candidate for designing supramolecular assemblies due to its multiple functional groups capable of forming such interactions. rsc.org

The self-assembly of metal ions and this compound ligands can lead to the formation of complex, well-defined architectures, including discrete coordination cages and extended MOFs. beilstein-journals.org These supramolecular structures can be designed to have specific functions, making them advanced functional materials. mdpi.comrsc.org

The incorporation of sulfonic acid groups into MOFs has led to materials with applications in:

Proton Conduction: Sulfonic acid-functionalized MOFs, such as UiO-66-(SO3H)2, have shown excellent proton conductivity, in some cases outperforming commercially available materials like Nafion. chemrxiv.org

Catalysis: The Brønsted acidity of the sulfonic acid groups can be utilized for solid acid catalysis. chemrxiv.org For example, the MOF 1-SO3H, containing this compound, exhibited tuned catalytic behavior in the ring-opening reaction of styrene (B11656) oxide. unt.eduusf.edu

Sensing: The unique electronic and photophysical properties of metal-ligand assemblies can be harnessed for chemical sensing applications. nih.gov

The design of functional materials based on this compound is an active area of research, with the potential to develop new materials for energy applications, chemical separations, and catalysis. mdpi.commdpi.com

Catalytic Applications of 6 Sulfonicotinic Acid and Its Derivatives

Homogeneous Catalysis Mediated by 6-Sulfonicotinic Acid

This compound can function as a homogeneous catalyst, where it exists in the same phase as the reactants, typically in a solution. wikipedia.orgpressbooks.pub In this role, the sulfonic acid group provides a source of protons (H+), making it an effective acid catalyst for various organic reactions. pressbooks.pub The catalytic activity of this compound in a homogeneous system is influenced by the solvent and the reaction temperature.

One of the primary applications of this compound in homogeneous catalysis is in reactions that are accelerated by the presence of an acid. For instance, it can catalyze the hydrolysis of esters, a reaction where an ester is broken down into a carboxylic acid and an alcohol in the presence of water. libretexts.orgchemguide.co.ukucalgary.ca The proton from the sulfonic acid group protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. chemguide.co.ukucalgary.calibretexts.org

While effective, the use of this compound as a homogeneous catalyst presents challenges in catalyst separation from the reaction mixture and potential for corrosion. elsevierpure.com This has led to significant research into the development of heterogeneous catalysts based on this compound.

Heterogeneous Catalysis Utilizing this compound Functionalized Supports

To overcome the limitations of homogeneous catalysis, this compound can be immobilized onto solid supports, creating a heterogeneous catalyst. elsevierpure.com This approach combines the catalytic activity of the sulfonic acid group with the practical advantages of a solid catalyst, such as ease of separation and reusability. elsevierpure.comresearchgate.net

Strategies for Immobilization and Surface Grafting of Sulfonic Acid Groups

Several strategies are employed to immobilize this compound or similar sulfonic acid functionalities onto solid supports. A common method involves the post-synthetic modification of a support material. researchgate.net This can be achieved by first introducing a precursor group, such as a thiol (-SH) group, onto the support surface, which is then oxidized to form the sulfonic acid (-SO3H) group. mdpi.commdpi.com

Another approach is the direct sulfonation of a support material using a sulfonating agent like chlorosulfonic acid or sulfuric acid. mdpi.comrepec.org The choice of support material is crucial and often includes materials with high surface areas and thermal stability, such as:

Silica (B1680970) (SiO2): A widely used support due to its low cost, stability, and the presence of surface hydroxyl (-OH) groups that can be readily functionalized. mdpi.comnih.gov

Titania (TiO2): Valued for its chemical stability and dual acid-base properties. mdpi.com

Zirconia (ZrO2): Offers good thermal stability and can be functionalized with sulfonic acid groups. mdpi.com

Metal-Organic Frameworks (MOFs): Crystalline materials with high porosity and tunable structures that can be functionalized with sulfonic acid groups, either during or after synthesis. researchgate.netresearchgate.netresearchgate.net

The effectiveness of the resulting solid acid catalyst often depends on the loading of sulfonic acid groups on the support material. mdpi.com

Design of Solid Acid Catalysts Incorporating this compound Moieties

The design of solid acid catalysts incorporating this compound moieties focuses on creating stable, active, and reusable materials. By anchoring the this compound to a solid support, the catalyst can be easily filtered from the reaction mixture, simplifying product purification and allowing for multiple reaction cycles. researchgate.net

For example, 6-mercaptopyridine-3-carboxylic acid has been used as a ligand in the synthesis of a water-stable, Zr-based heterometallic metal-organic framework. osti.gov Post-synthetic oxidation of the mercapto group to a sulfonic acid group resulted in a material with tuned catalytic properties. osti.gov Similarly, sulfonic acid-functionalized MIL-101(Cr), a type of metal-organic framework, has been shown to be an active heterogeneous catalyst. researchgate.net

Specific Organic Transformations Catalyzed by this compound Systems

Both homogeneous and heterogeneous catalysts derived from this compound are effective in promoting a variety of acid-catalyzed organic transformations.

Acid-Catalyzed Reactions: Esterifications, Transesterifications, and Hydrolyses

Esterification: This reaction involves the formation of an ester from a carboxylic acid and an alcohol. pressbooks.publibretexts.orgsavemyexams.com this compound and its supported derivatives act as acid catalysts, protonating the carboxylic acid and making it more susceptible to nucleophilic attack by the alcohol. pressbooks.pubscienceready.com.au The use of a solid acid catalyst can be advantageous as it can also act as a dehydrating agent, removing the water produced in the reaction and shifting the equilibrium towards the ester product. scienceready.com.au

Transesterification: This process involves the conversion of one ester to another by reacting with an alcohol in the presence of a catalyst. libretexts.orgmdpi.com this compound-based catalysts can facilitate this reaction, which is particularly relevant in the production of biodiesel. researchgate.netbiodieseleducation.orgresearchgate.net The acid catalyst activates the carbonyl group of the ester, allowing for the exchange of the alkoxy group. libretexts.org

Hydrolysis: As mentioned earlier, this compound catalyzes the hydrolysis of esters, breaking them down into carboxylic acids and alcohols. chemguide.co.ukucalgary.calibretexts.orgcatalysis.blog This reaction is essentially the reverse of esterification. pressbooks.pub The acid catalyst protonates the ester, facilitating the attack of water. chemguide.co.uklibretexts.orgviu.ca

Table 1: Research Findings on Esterification and Transesterification Reactions

| Catalyst System | Reactants | Product | Key Findings | Reference(s) |

| Sulfuric Acid | Vegetable Oil and Methanol | Biodiesel | Ester formation increased from 72.7% to 95.0% as catalyst amount increased from 1% to 5%. | biodieseleducation.org |

| Sulfonated Zirconia | Crude Coconut and Palm Kernel Oils | Biodiesel | Achieved biodiesel yields of up to 86.3% and 90.3% respectively. | mdpi.com |

| Propylsulfonic acid-functionalized mesoporous silica (KIT-SO3H) | Levulinic acid and n-butanol | Butyl levulinate | Showed catalytic activity in the esterification reaction. | researchgate.net |

| Sulfonated Carbon Nanotubes | Triglycerides and Methanol | Biodiesel | Described as outstanding catalysts for liquid phase transesterification. | beilstein-journals.org |

Multi-component Reactions and Condensation Reactions

Multi-component Reactions (MCRs): These are reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. mdpi.commdpi.comrsc.org Acid catalysts, including those based on this compound, can play a crucial role in promoting these complex transformations. For instance, sulfamic acid has been used as a catalyst in the one-pot, three-component synthesis of various heterocyclic compounds. researchgate.net

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. allen.in Aldol condensations, where two aldehydes or ketones react to form a β-hydroxy aldehyde or ketone, can be catalyzed by acids. allen.inbyjus.comwikipedia.org The acid catalyst protonates a carbonyl group, making it more electrophilic and facilitating the attack of an enol. allen.inbyjus.com Silicotungstic acid has been used to catalyze the condensation reaction between β-naphthol and aldehydes. sioc-journal.cn

Table 2: Research Findings on Multi-component and Condensation Reactions

| Catalyst System | Reaction Type | Reactants | Product | Key Findings | Reference(s) |

| Sulfamic Acid | Three-component condensation | 2,4-dihydroxyquinoline, 2-amino pyridine (B92270), aromatic aldehydes | 7-phenyl-7,12-dihydrobenzo(h)pyrido[2,3-b]naphthydrin-6(5H)-one derivatives | High atom economy and yields, short reaction time. | researchgate.net |

| Silicotungstic Acid | Condensation | β-naphthol and aldehydes | 1,1'-alkyl(aryl)-bis(naphthalen-2-ol) and 14-alkyl(aryl)-14H-dibeno[a,j]xanthenes | Short reaction time, high yield, and simple workup. | sioc-journal.cn |

| Amphiphilic copolymer with sulfonic acid | DNA-encoded GBB reaction (an MCR) | Various aldehydes, amines, and isocyanides | GBB adducts | Demonstrated the use of an acidic catalyst in a specialized MCR. | beilstein-journals.org |

Ring-Opening Reactions and Regioselectivity Control

Derivatives of this compound have demonstrated significant potential as catalysts in ring-opening reactions, particularly for epoxides. These reactions are fundamental in organic synthesis for producing valuable products like β-hydroxy esters and 1,2-diols. nih.govmasterorganicchemistry.com The catalytic activity often stems from the Brønsted acidity of the sulfonic acid group or from its incorporation into more complex catalytic structures like metal-organic frameworks (MOFs). unt.edulibretexts.org

A notable application is in the alcoholysis of epoxides. For instance, the ring-opening of styrene (B11656) oxide with isopropanol (B130326) is a reaction that proceeds with difficulty without a catalyst due to the low nucleophilicity of alcohols. unt.edu However, when catalyzed by a heterometallic Zr-MOF containing this compound (designated as 1-SO3H), the reaction achieves high conversion rates. unt.edu

A key aspect of using this compound-based catalysts is their ability to control regioselectivity. In acid-catalyzed epoxide openings, the nucleophile can attack either the more substituted or less substituted carbon atom of the epoxide ring. masterorganicchemistry.comyoutube.com The outcome is often a mix of products. However, specific catalysts can direct the reaction towards a single regioisomer. In the case of the 1-SO3H MOF, the ring-opening of styrene oxide with isopropanol shows exceptional regioselectivity. The reaction yields the primary alcohol as the major product with a selectivity of approximately 99%. This is a significant improvement over a related catalyst precursor, which only provided about 71% regioselectivity for the same product. unt.edu This high degree of control is attributed to the specific structural and electronic environment created by the catalyst. The fixed nature of protons and the steric hindrance within solid catalysts can force the reaction to proceed with higher selectivity toward the less-hindered position. unt.edupostech.ac.kr

Table 1: Regioselective Ring-Opening of Styrene Oxide Catalyzed by a this compound-Based MOF unt.edu

| Catalyst | Substrate | Nucleophile | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (Primary Alcohol A) |

| 1-SO3H MOF | Styrene Oxide | Isopropanol | 55 | 8 | >90 | ~99% |

| 1-SO3H MOF | Styrene Oxide | Isopropanol | 55 | 24 | ~100 | ~99% |

Catalyst Regeneration and Reusability Studies

A critical factor for the practical application of any catalyst is its stability and reusability. Catalysts based on sulfonic acids, including derivatives of this compound, are often developed as heterogeneous solid acids, which offers significant advantages. researchgate.netmdpi.com Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and reduces waste. nih.gov

Studies on sulfonic acid-functionalized materials have shown that they can be highly robust. For example, metal-organic frameworks incorporating this compound have been described as efficient and reusable catalysts for the acid-catalyzed ring-opening of epoxides. researchgate.net Similarly, other solid-supported sulfonic acid catalysts, such as silica boron sulfonic acid, have demonstrated excellent reusability for multiple consecutive runs without a significant loss of catalytic activity. researchgate.net

The regeneration process for such solid acid catalysts is often straightforward. Common methods include washing the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts, followed by drying. nih.gov In some cases, a calcination step (heating at high temperatures) may be employed to fully reactivate the catalyst's active sites before it is used in a subsequent reaction cycle. nih.gov For instance, nanozirconia-supported sulfonic acid has shown high efficiency and reusability over several cycles without any leaching of the sulfonic acid group. mdpi.com The ability to easily recover, regenerate, and reuse these catalysts makes them economically and environmentally attractive for industrial processes. researchgate.netnih.gov

Fundamental Mechanistic Insights into this compound Catalysis

The catalytic activity of this compound and its derivatives in ring-opening reactions is rooted in the principles of acid catalysis. libretexts.org For the ring-opening of epoxides, the mechanism is heavily influenced by the reaction conditions and the structure of the catalyst. libretexts.orgyoutube.com

In an acid-catalyzed mechanism, the first step involves the protonation of the epoxide's oxygen atom by a Brønsted acid site, such as the sulfonic acid group (-SO₃H). masterorganicchemistry.comyoutube.com This protonation creates a good leaving group (a hydroxyl group) and activates the epoxide ring for nucleophilic attack. masterorganicchemistry.com The subsequent attack by a nucleophile (like an alcohol or water) can proceed through a mechanism that has characteristics of both Sₙ1 and Sₙ2 pathways. masterorganicchemistry.comlibretexts.org

Sₙ2-like Pathway: The nucleophile performs a backside attack on one of the epoxide carbons, leading to the opening of the ring. In this pathway, which is common for primary and secondary carbons, the nucleophile typically attacks the less sterically hindered carbon atom. pressbooks.pub This results in an inversion of stereochemistry at the site of attack. youtube.com

Sₙ1-like Pathway: If one of the epoxide carbons is tertiary or can otherwise stabilize a positive charge, the C-O bond to that carbon may begin to break after protonation, building up a partial positive charge. libretexts.org The nucleophile then attacks this more electrophilic, more substituted carbon. masterorganicchemistry.com

Derivatization Strategies and Chemical Functionalization of 6 Sulfonicotinic Acid

Selective Modification of the Carboxylic Acid Group

The carboxylic acid group of 6-sulfonicotinic acid is a prime site for modification, most commonly through esterification and amide bond formation. These reactions allow for the introduction of a wide variety of substituents, thereby altering the molecule's steric and electronic properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and often, using the alcohol as the solvent drives the reaction to completion. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed.

Amide Bond Formation: The synthesis of amides from the carboxylic acid group of this compound is a crucial transformation for introducing nitrogen-containing functionalities. Direct condensation with an amine is generally not feasible due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must first be activated. Common methods include conversion to a more reactive species like an acyl chloride or the use of coupling reagents. fishersci.co.uk A variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like HOBt or HOAt, facilitate amide bond formation under mild conditions with high yields. fishersci.co.ukluxembourg-bio.com The choice of coupling reagent and reaction conditions is critical to avoid side reactions and ensure the integrity of other functional groups present in the molecule. luxembourg-bio.comnih.gov

Table 1: Representative Methods for Selective Modification of the Carboxylic Acid Group

| Transformation | Reagents and Conditions | Product Functional Group | Key Considerations |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR') | Equilibrium reaction; often requires excess alcohol or removal of water. masterorganicchemistry.com |

| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., EDC, HOBt), Base (e.g., DIEA), Anhydrous Solvent (e.g., DMF) | Amide (-CONR'R'') | Requires activation of the carboxylic acid; wide range of coupling agents available. fishersci.co.uk |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride (-COCl) | Highly reactive intermediate; sensitive to moisture. |

Chemical Transformations Involving the Sulfonic Acid Moiety

The sulfonic acid group of this compound can also be chemically transformed, providing another avenue for derivatization. The most significant transformation is its conversion into a sulfonyl chloride, which serves as a versatile intermediate for the synthesis of sulfonamides and sulfonate esters.

Sulfonyl Chloride Synthesis: Sulfonic acids can be converted to the corresponding sulfonyl chlorides using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netnih.gov These reagents are highly reactive and the reactions are typically performed under anhydrous conditions. researchgate.net The resulting sulfonyl chloride is a powerful electrophile. nih.gov

Sulfonamide Synthesis: Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides. organic-chemistry.orglibretexts.org This reaction is a robust and widely used method for introducing the sulfonamide functional group, which is a key component in many biologically active molecules. ucl.ac.uk The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. organic-chemistry.org

Sulfonate Ester Synthesis: The reaction of a sulfonyl chloride with an alcohol leads to the formation of a sulfonate ester. wikipedia.org This transformation provides a method for attaching the this compound moiety to hydroxyl-containing molecules.

Table 2: Key Transformations of the Sulfonic Acid Moiety

| Transformation | Reagents and Conditions | Product Functional Group | Key Considerations |

|---|---|---|---|

| Sulfonyl Chloride Formation | Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) | Sulfonyl Chloride (-SO₂Cl) | Reagents are moisture-sensitive; reaction produces corrosive byproducts. researchgate.net |

| Sulfonamide Formation | Amine (R'R''NH), Base (e.g., Pyridine) | Sulfonamide (-SO₂NR'R'') | Sulfonyl chloride is a prerequisite; broad amine scope. organic-chemistry.org |

| Sulfonate Ester Formation | Alcohol (R'-OH), Base (e.g., Pyridine) | Sulfonate Ester (-SO₂OR') | Sulfonyl chloride is a prerequisite. wikipedia.org |

Introduction of Fluorescent, Chromogenic, or Other Spectroscopic Probe Groups

Derivatization of this compound with fluorescent or chromogenic moieties allows for the creation of molecular probes for various research applications, including bioimaging and sensing. researchgate.netrsc.org These probes can be designed to report on specific biological events or the presence of certain analytes. The bifunctional nature of this compound allows for the attachment of a spectroscopic probe to either the carboxylic acid or the sulfonic acid group.

For example, a fluorescent amine could be coupled to the carboxylic acid group via amide bond formation to yield a fluorescently labeled derivative. nih.gov Similarly, a fluorescent alcohol could be attached to the sulfonic acid group through the formation of a sulfonate ester. The choice of the linkage and the specific probe depends on the desired properties of the final molecule, such as its photophysical characteristics and its intended application. The introduction of such probes can be instrumental in studying the distribution and interactions of the parent molecule in biological systems. nih.govmdpi.com

Synthesis of Conjugates and Hybrid Materials for Research Applications

The chemical handles on this compound can be utilized to synthesize conjugates and hybrid materials with unique properties and functionalities. rsc.org This involves covalently linking this compound to other molecules or materials, such as biomolecules, polymers, or nanoparticles.

Bioconjugation: The carboxylic acid group can be activated and reacted with amino groups on proteins or peptides to form stable amide linkages. This strategy can be used to attach the this compound moiety to biological macromolecules for applications such as targeted drug delivery or as a modifying agent to alter the properties of the biomolecule.

Hybrid Materials: The sulfonic acid group can be used to anchor the molecule to the surface of materials. For instance, organosiliceous hybrid materials with pendant aryl-sulfonic groups have been synthesized. researchgate.net Such materials can exhibit interesting catalytic or separation properties. The ability to functionalize both the carboxylic and sulfonic acid groups provides a route to create multifunctional materials where one group is used for attachment and the other is available for further chemical modification or interaction.

Strategies for Modulating Solubility and Chemical Reactivity through Derivatization

Derivatization is a powerful tool to fine-tune the solubility and chemical reactivity of this compound. The inherent polarity of the sulfonic acid and carboxylic acid groups makes the parent compound highly water-soluble. britannica.com

Modulating Solubility: To increase lipophilicity and enhance solubility in organic solvents, the polar functional groups can be masked. Esterification of the carboxylic acid and conversion of the sulfonic acid to a sulfonamide with hydrophobic amines are effective strategies. organic-chemistry.orgwikipedia.org Conversely, the introduction of polar or ionizable groups through derivatization can further enhance aqueous solubility.

Modulating Reactivity: The chemical reactivity of the functional groups can be modulated through the use of protecting groups. For instance, the carboxylic acid can be protected as an ester to prevent its participation in reactions targeting other parts of the molecule. nih.gov The choice of protecting group is crucial, and it should be stable to the reaction conditions used for subsequent modifications and easily removable under mild conditions. nih.gov By strategically protecting and deprotecting the functional groups, complex derivatives of this compound can be synthesized with high selectivity.

Environmental Fate and Degradation Pathways of 6 Sulfonicotinic Acid

Characterization of Transformation Products and Environmental Metabolites

Without experimental studies on the degradation of 6-Sulfonicotinic acid, it is impossible to characterize its specific transformation products or environmental metabolites. Based on general principles, biotic degradation would be expected to yield intermediates from the cleavage of the pyridine (B92270) ring and the release of sulfite/sulfate (B86663).

Due to the lack of specific data for this compound, no data tables or detailed research findings can be provided as requested in the prompt.

Research on Advanced Degradation Technologies for Sulfonic Acid Contaminants

The persistence of sulfonic acid contaminants, including compounds like this compound, in the environment has spurred research into innovative and effective degradation technologies. Conventional wastewater treatment methods often prove insufficient for the complete removal of these recalcitrant organic pollutants. Consequently, advanced oxidation processes (AOPs) have emerged as a promising alternative, capable of mineralizing a wide range of organic compounds into less harmful substances such as carbon dioxide, water, and inorganic ions. nih.govwikipedia.org These technologies are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents. nih.govwikipedia.org

Research into AOPs for the degradation of sulfonic acid contaminants has explored various approaches, including ozonation, UV/persulfate systems, photocatalysis, and electrochemical oxidation. While specific studies on this compound are limited, the extensive research on other aromatic and heterocyclic sulfonic acids provides valuable insights into potential degradation pathways and efficiencies.

The UV/persulfate (S₂O₈²⁻) system is another potent AOP that generates sulfate radicals (SO₄•⁻), which are also highly effective oxidizing agents. This process has been shown to be effective for the degradation of sulfonamide antibiotics, which contain a sulfonic acid moiety. The combination of UV irradiation and persulfate can achieve high removal efficiencies for these types of contaminants. researchgate.net The degradation kinetics often follow pseudo-first-order reactions.

Photocatalysis , typically employing a semiconductor catalyst like titanium dioxide (TiO₂) and UV light, is a widely studied AOP for the degradation of organic pollutants. This process generates hydroxyl radicals that can effectively break down complex organic molecules. wikipedia.org Studies on the photocatalytic degradation of sulfonamides have demonstrated its potential for removing these compounds from water. nih.gov The efficiency of photocatalysis can be influenced by factors such as catalyst loading, pH, and the presence of other substances in the water matrix.

Electrochemical oxidation offers a versatile and efficient method for the degradation of persistent organic pollutants, including nitrogen-heterocyclic compounds. polyu.edu.hknih.gov Using advanced electrode materials, such as boron-doped diamond (BDD) anodes, this technology can generate a high concentration of hydroxyl radicals, leading to the complete mineralization of contaminants. polyu.edu.hknih.gov The degradation rates in electrochemical oxidation are influenced by the molecular structure of the target compound. polyu.edu.hknih.gov

Mechanochemical degradation has also been explored as a non-conventional method for breaking down aromatic sulfonic acids. This process involves the use of high-energy milling with reducing agents to induce degradation. nih.gov

The following table summarizes key research findings on the application of advanced degradation technologies to various sulfonic acid contaminants, providing an overview of the potential for treating compounds like this compound.

| Technology | Target Contaminant(s) | Key Findings |

| Ozonation | Pyridine, Pyridazine (B1198779), Pyrimidine, Pyrazine | Rate constants ranged from 0.37 to 57 M⁻¹s⁻¹. High transformation (54-55%) for pyridine and pyridazine in OH radical scavenged systems. nih.gov |

| UV/Persulfate | Sulfonamide antibiotics (e.g., sulfathiazole) | Achieved approximately 96% removal of sulfathiazole (B1682510) within 60 minutes. researchgate.net |

| Photocatalysis (TiO₂) | Sulfadiazine (SDZ) and Sulfamethoxazole (SMX) | Degradation followed pseudo-first-order kinetics. Rate constants were 0.0261 min⁻¹ for SDZ and 0.0193 min⁻¹ for SMX. nih.gov |

| Electrochemical Oxidation (BDD anode) | Indole, Quinoline, Isoquinoline, Benzotriazole, Benzimidazole | Degradation followed pseudo-first-order kinetics. Degradation sequence: Indole > Quinoline > Isoquinoline > Benzotriazole > Benzimidazole. polyu.edu.hknih.gov |

| Mechanochemical Degradation | 1,5-Naphthalene disulfonic acid | Almost complete removal was observed after combustion-like reactions induced by mechanochemical processing with reducing agents. nih.gov |

Future Directions and Emerging Research Avenues for 6 Sulfonicotinic Acid

Integration with Artificial Intelligence and Machine Learning in Molecular Design

Table 1: AI/ML Approaches in 6-Sulfonicotinic Acid Research

| Research Objective | AI/ML Tool | Potential Outcome |

|---|---|---|

| Design of new catalysts | Reinforcement Learning (RL) | Novel this compound derivatives with optimized catalytic performance. |

| Prediction of material properties | Graph Neural Networks (GNNs) | Rapid estimation of properties like proton conductivity or thermal stability for new polymers. |

| Exploration of chemical space | Generative Adversarial Networks (GANs) | Identification of synthetically accessible derivatives with unique functionalities. |

Development of Sustainable Synthesis Routes and Green Chemistry Applications

Future research will increasingly focus on developing environmentally benign synthesis methods for this compound, aligning with the principles of green chemistry. scienceopen.com This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

One promising avenue is the exploration of one-step synthesis strategies that use eco-friendly and readily available starting materials. For instance, processes that utilize air as a green oxidant could replace traditional methods that rely on stoichiometric amounts of hazardous oxidizing agents. rsc.org The development of catalytic systems, potentially avoiding transition metals, for the direct sulfonation of nicotinic acid precursors is a key research target.

The application of green solvents is another critical area. mdpi.com Research into using water, ionic liquids, or deep eutectic solvents could drastically reduce the environmental footprint of the synthesis process. mdpi.com These solvents are often non-toxic, non-flammable, and can sometimes be recycled, offering a sustainable alternative to volatile organic compounds. mdpi.com Additionally, integrated processes, such as combining electrochemical synthesis with biotransformation, could provide novel and sustainable pathways to produce this compound and its derivatives from renewable feedstocks. rsc.org

Table 2: Comparison of Hypothetical Synthesis Routes for this compound

| Parameter | Traditional Route (Hypothetical) | Green Chemistry Route (Future Goal) |

|---|---|---|

| Starting Materials | Petrochemical-based precursors | Biomass-derived intermediates |

| Oxidant/Reagent | Concentrated sulfuric/nitric acid | Air, H₂O₂ with a reusable catalyst |

| Solvent | Volatile organic compounds (e.g., Chloroform) | Water, Ionic Liquids, or solvent-free conditions |

| Energy Input | High temperature and pressure | Mild conditions (e.g., room temperature, electrochemical) |

| Byproducts | Acidic waste streams, toxic gases | Water, benign salts |

| Atom Economy | Moderate | High |

High-Throughput Screening for Novel Catalytic Systems

High-throughput screening (HTS) is a transformative technology that enables the rapid testing of thousands of chemical reactions in parallel. uic.edu This methodology is ideally suited for discovering novel applications of this compound, particularly in the realm of catalysis.

Future research can employ HTS to screen libraries of this compound derivatives for catalytic activity in a wide range of organic transformations. Its bifunctional nature (possessing both a Brønsted acidic sulfonic group and a Lewis basic pyridine (B92270) nitrogen) makes it an intriguing candidate for synergistic catalysis. Automated robotic platforms can prepare and analyze thousands of reactions, varying substrates, solvents, and reaction conditions to identify optimal catalytic systems. uic.edu

Conversely, HTS can also be used to optimize the synthesis of this compound itself. By screening large arrays of catalysts, solvents, and reaction parameters, researchers can quickly identify the most efficient and cost-effective production methods. sigmaaldrich.com The development of specific assays, perhaps based on colorimetric or fluorescent readouts, will be crucial for enabling the rapid evaluation required for HTS campaigns, similar to methods developed for other nicotinic acid derivatives. researchgate.net

Exploration in Advanced Materials Science beyond Current Applications

The unique molecular structure of this compound makes it a promising building block for a new generation of advanced materials. Its rigid aromatic ring, coupled with its dual acidic and basic functionalities, offers significant potential for creating materials with novel properties.

One key area of exploration is in the development of proton-exchange membranes (PEMs) for fuel cells. The sulfonic acid group is an excellent proton conductor, and incorporating this compound as a monomer or a functionalizing agent into polymer backbones could lead to materials with high proton conductivity and excellent thermal stability.

Furthermore, this compound could serve as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The ability of the pyridine nitrogen and the carboxylic/sulfonic acid groups to coordinate with metal ions could result in porous materials with tailored properties for applications such as gas storage, separation, or heterogeneous catalysis. mdpi.comresearchgate.net Research into its use in creating specialized ion-exchange resins and functional coatings for surfaces also represents a promising frontier.

Refined Fundamental Mechanistic Understanding through Synergistic Experimental and Theoretical Approaches

A deep understanding of the reaction mechanisms and molecular interactions of this compound is fundamental to unlocking its full potential. Future research will benefit from a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling.

Theoretical methods, such as Density Functional Theory (DFT) calculations, can provide detailed insights into reaction pathways, transition states, and the electronic structure of intermediates. cmu.edu This can help elucidate its catalytic mechanisms or predict how it will interact with other molecules within a material matrix. Computational studies can also be used to calculate properties like pKa, which are crucial for its application in aqueous systems. mdpi.com

These theoretical predictions can then be validated and refined through rigorous experimental studies. Advanced spectroscopic techniques (e.g., in-situ NMR and Raman spectroscopy), kinetic analysis, and isotopic labeling experiments can provide the empirical data needed to build and confirm accurate mechanistic models. This integrated experimental-theoretical approach will accelerate the rational design of new catalysts, materials, and processes based on the this compound scaffold.

Q & A

Q. What are the standard methods for synthesizing 6-sulfonicotinic acid, and how can purity be verified?

Synthesis typically involves sulfonation of nicotinic acid using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (e.g., 80–100°C). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) is critical. Purity verification requires HPLC (for quantitative analysis) and ¹H/¹³C NMR (to confirm structural integrity and absence of byproducts). For novel compounds, additional characterization like mass spectrometry and elemental analysis is recommended .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Solubility : Highly soluble in polar solvents (water, DMSO) but poorly in non-polar solvents.

- Acidity : The sulfonic group confers strong acidity (pKa ~1–2), influencing its reactivity in aqueous conditions.

- Thermal stability : Decomposes above 250°C; thermal gravimetric analysis (TGA) is advised for studies involving elevated temperatures. These properties dictate solvent selection, reaction conditions, and storage protocols .

Q. How is this compound typically utilized as a catalyst or intermediate in organic reactions?

It acts as a Brønsted acid catalyst in esterification and condensation reactions. For example, in peptide synthesis, it facilitates carboxyl activation. Experimental protocols should specify stoichiometry, temperature, and solvent polarity to optimize yield. Comparative studies with alternative catalysts (e.g., p-toluenesulfonic acid) are recommended to validate efficiency .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields involving this compound?

Contradictions often arise from variables like solvent purity, moisture content, or substrate ratios. To resolve discrepancies:

- Conduct systematic reviews of existing literature to identify methodological differences .

- Perform controlled replicate experiments while documenting environmental conditions (humidity, temperature).

- Apply statistical meta-analysis (e.g., random-effects models) to quantify variability across studies .

Q. What computational approaches are effective in predicting the reactivity of this compound in novel reaction pathways?

Density Functional Theory (DFT) calculations can model sulfonic group interactions with substrates, predicting regioselectivity in electrophilic substitutions. Tools like Gaussian or ORCA simulate transition states and reaction energetics. Cross-validation with experimental kinetics (e.g., Arrhenius plots) strengthens computational predictions .

Q. What strategies optimize the use of this compound in high-throughput screening (HTS) assays?

- Automated dispensing : Use liquid handlers to ensure precise dosing in microliter-scale reactions.

- Parallel reaction monitoring : Employ LC-MS/MS to track multiple reaction pathways simultaneously.

- Data normalization : Include internal standards (e.g., deuterated analogs) to correct for plate-to-plate variability. Raw data should be archived in appendices, with processed results analyzed via multivariate statistics (e.g., PCA) .

Methodological Considerations

- Reproducibility : Document experimental parameters (e.g., stirring rate, reagent lot numbers) in supplementary materials .

- Literature rigor : Prioritize peer-reviewed journals indexed in Web of Science or SciFinder for background research, avoiding non-academic sources .

- Ethical reporting : Disclose null results and methodological limitations to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.